(1S,2S)-N1,N2-dibenzylcyclohexane-1,2-diamine

Asymmetric catalysis Hydrosilylation Chiral diamine ligand

(1S,2S)-N1,N2-Dibenzylcyclohexane-1,2-diamine (CAS 191480-61-2) is an enantiopure, C2-symmetric chiral vicinal diamine derived from trans-(1S,2S)-1,2-diaminocyclohexane (DACH) via N,N′-dibenzylation. It serves as a versatile bidentate ligand in transition metal catalysis, most notably in Ni(II)-catalyzed enantioselective Michael additions and Zn-catalyzed asymmetric hydrosilylation of ketones.

Molecular Formula C20H26N2
Molecular Weight 294.4 g/mol
CAS No. 191480-61-2
Cat. No. B3067908
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S,2S)-N1,N2-dibenzylcyclohexane-1,2-diamine
CAS191480-61-2
Molecular FormulaC20H26N2
Molecular Weight294.4 g/mol
Structural Identifiers
SMILESC1CCC(C(C1)NCC2=CC=CC=C2)NCC3=CC=CC=C3
InChIInChI=1S/C20H26N2/c1-3-9-17(10-4-1)15-21-19-13-7-8-14-20(19)22-16-18-11-5-2-6-12-18/h1-6,9-12,19-22H,7-8,13-16H2/t19-,20-/m0/s1
InChIKeySJBYIGXWWGSEES-PMACEKPBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1S,2S)-N1,N2-Dibenzylcyclohexane-1,2-diamine (CAS 191480-61-2): Chiral C2-Symmetric Vicinal Diamine Ligand for Asymmetric Catalysis


(1S,2S)-N1,N2-Dibenzylcyclohexane-1,2-diamine (CAS 191480-61-2) is an enantiopure, C2-symmetric chiral vicinal diamine derived from trans-(1S,2S)-1,2-diaminocyclohexane (DACH) via N,N′-dibenzylation. It serves as a versatile bidentate ligand in transition metal catalysis, most notably in Ni(II)-catalyzed enantioselective Michael additions [1] and Zn-catalyzed asymmetric hydrosilylation of ketones [2]. The compound is commercially available at standard purities of 95–97% (HPLC) with batch-specific NMR and GC certificates .

Why Generic Substitution of (1S,2S)-N1,N2-Dibenzylcyclohexane-1,2-diamine with Other Chiral Diamines Is Not Scientifically Justifiable


The N,N′-dibenzyl substitution pattern on the trans-1,2-diaminocyclohexane scaffold is not a generic feature. Direct comparative data demonstrate that replacing the benzyl groups with smaller N-alkyl substituents (e.g., N,N′-dimethyl-DACH) reduces enantioselectivity from 76% ee to 37% ee in Zn-catalyzed hydrosilylation of 4-methylacetophenone, a 2.1-fold drop [1]. Further, the (1S,2S) enantiomer is not interchangeable with its (1R,2R) antipode: each generates opposite absolute configurations in the chiral products, a stereochemical requirement explicitly documented in patents for (S)-Pregabalin and related GABA-derivative syntheses [2]. Unsubstituted (1S,2S)-DACH lacks the steric bulk and electronic modulation provided by the benzyl groups, rendering it catalytically inferior and, in some systems, entirely inactive [1].

Quantitative Differentiation Evidence for (1S,2S)-N1,N2-Dibenzylcyclohexane-1,2-diamine Against Closest Analogs


Dibenzyl vs. Dimethyl N-Substitution: 2.1-Fold Enantioselectivity Advantage in Zn-Catalyzed Asymmetric Hydrosilylation

In a systematic ligand screen for Zn-catalyzed asymmetric hydrosilylation of 4-methylacetophenone, the N,N′-dibenzyl-DACH ligand (L2) delivered 76% enantiomeric excess, whereas the analogous N,N′-dimethyl-DACH ligand (L1) achieved only 37% ee under identical conditions (3.5 mol% catalyst, Ph2SiH2, toluene, rt, 24 h), representing a 2.1-fold improvement [1]. With diol activator D1, the dibenzyl ligand maintained its advantage: L2/D1 gave 78% ee vs. L1/D1 at 41% ee [1]. The dibenzyl ligand also achieved >99% substrate conversion, matching the conversion performance of the dimethyl analog while dramatically surpassing its stereoinduction capability [1].

Asymmetric catalysis Hydrosilylation Chiral diamine ligand Zinc catalysis

Ni(II)-Bis(dibenzyl-DACH)Br2 Catalyst Achieves Up to 99% ee in Michael Additions of 1,3-Dicarbonyl Compounds to Nitroalkenes

The Ni(II)-bis[(R,R)-N,N′-dibenzylcyclohexane-1,2-diamine]Br2 complex catalyzes the Michael addition of dimethyl malonate to trans-β-nitrostyrene at room temperature with enantiomeric excesses of 81–95% depending on solvent, with toluene providing 95% ee [1]. In the large-scale synthesis of the antidepressant (R)-rolipram, the (S,S)-enantiomer of the same ligand afforded 99% ee at 1 mol% catalyst loading, with catalyst recovery and reuse demonstrated without ee erosion [2]. The catalyst operates at ambient temperature without ancillary base, as one diamine ligand serves as a chiral stereoinduction source while the second functions as a base for substrate enolization [1]. The reaction scope encompasses substituted and unsubstituted malonates, β-ketoesters, and nitroalkenes bearing aromatic and aliphatic residues [3].

Asymmetric Michael addition Nickel catalysis Nitroalkene 1,3-dicarbonyl

Enantiomeric Fidelity in API Intermediate Synthesis: (S,S)-Enantiomer Delivers 96.6–97.2% ee for (S)-Pregabalin Precursor

The (S,S)-N,N′-dibenzylcyclohexane-1,2-diamine ligand, which is the (1S,2S) enantiomer, is specifically required for generating the (S)-configuration in the synthesis of diethyl[3-methyl-(1S)-(nitromethyl)butyl]malonate, a direct precursor to (S)-Pregabalin. Using a catalyst system composed of NiCl2·6H2O, (S,S)-N,N′-dibenzylcyclohexane-1,2-diamine, and triethylamine (1:1:1 molar ratio, 0.05–1 mol%), the enantiomeric excess reaches 96.6–97.2% [1]. The patent explicitly teaches that this catalyst system avoids the isolation of the individual Ni complex, reducing cost and simplifying the process [1]. A related patent for (S)-Pregabalin itself also specifies the Ni(II) complex of (S,S)-N,N′-dibenzylcyclohexane-1,2-diamine as the catalyst, emphasizing reduced catalyst consumption and fewer steps compared to alternative methods [2].

Pregabalin synthesis Enantioselective synthesis Pharmaceutical intermediate Nickel catalysis

Commercially Supplied Chemical Purity of 97% (HPLC) with Multi-Technique Batch Certification Enables Immediate Research Use Without Repurification

The (1S,2S)-N1,N2-dibenzylcyclohexane-1,2-diamine compound is commercially supplied by major vendors at standard purities of 95% (AKSci) and 97% (Bidepharm) . The 97% grade from Bidepharm is accompanied by batch-specific QC documentation including NMR, HPLC, and GC certificates . The compound is stored long-term in a cool, dry place without hazardous material classification for transport . The purity range of 95–97% represents a meaningful procurement consideration: for catalytic applications where ligand purity directly impacts enantioselectivity and catalyst loading calculations, a 2% purity differential can translate to measurable differences in catalytic performance, particularly at sub-mol% catalyst loadings used in industrial processes [1].

Chemical purity Quality control Procurement HPLC certification

Procurement-Driven Application Scenarios for (1S,2S)-N1,N2-Dibenzylcyclohexane-1,2-diamine in Asymmetric Synthesis and Process Chemistry


Enantioselective Synthesis of (S)-Configured GABA-Derived Pharmaceuticals (e.g., (S)-Pregabalin and Analogues)

The (1S,2S) enantiomer is the required ligand for generating (S)-configuration stereocenters in the Ni(II)-catalyzed Michael addition of diethyl malonate to 4-methyl-1-nitropent-1-ene, the key enantiodetermining step in (S)-Pregabalin synthesis. The patent-reported enantiomeric excess of 96.6–97.2% at catalyst loadings as low as 0.05 mol% [1] enables cost-efficient production of this high-volume generic API. The catalyst system — NiCl2·6H2O, (S,S)-diamine, and triethylamine in methanol — avoids pre-isolation of the nickel complex, further reducing processing costs [1]. Procurement of the (1S,2S) enantiomer at ≥97% purity directly supports process reproducibility at manufacturing scale .

Zn-Catalyzed Asymmetric Hydrosilylation of Prochiral Aryl-Alkyl Ketones to Enantioenriched Secondary Alcohols

The N,N′-dibenzyl substitution on the DACH scaffold provides a critical 2.1-fold enantioselectivity advantage over N,N′-dimethyl-DACH in Zn-catalyzed hydrosilylation (76% ee vs. 37% ee) [2]. This positions the (1S,2S)-dibenzyl-DACH ligand as the preferred choice for generating (S)-configured secondary alcohols from aryl-alkyl ketones using inexpensive ZnEt2 and PMHS or diphenylsilane as the reducing agent. The reaction proceeds at room temperature in toluene with >99% substrate conversion [2]. When paired with a diol activator, enantioselectivity further increases to 78% ee, making this ligand a cost-effective entry point for asymmetric hydrosilylation compared to expensive P,P-bidentate or NHC-based catalytic systems [2].

Multifunctionalized Cyclohexene Derivative Synthesis via Sequential Double Michael Reactions Using Ni(II)-Diamine Catalysis

The Ni(II)-bis[(S,S)-N,N′-dibenzylcyclohexane-1,2-diamine]Br2 complex catalyzes the sequential double Michael reaction of γ,δ-unsaturated β-ketoesters with nitroolefins, followed by TMG-promoted cyclization, to yield multifunctional cyclohexenol derivatives bearing three chiral stereocenters [3]. The reaction proceeds under mild conditions with good yields, moderate diastereoselectivities, and high enantioselectivities [3]. This application leverages the dibenzyl ligand's ability to simultaneously function as a chiral inductor and an internal base for enolization, a dual role not accessible with simpler diamine ligands lacking the steric and electronic profile of the dibenzyl substituents [4].

Asymmetric Nitroaldol (Henry) Reaction via Cu(II) or Zn(II) Complexes of the Dibenzyl-DACH Ligand

Chiral Cu(II) and Zn(II) complexes of N,N′-dibenzyl-(R,R)-1,2-diaminocyclohexane have been structurally characterized by X-ray crystallography and applied to the asymmetric nitroaldol reaction of benzaldehyde with nitromethane [5]. The geometry around the metal center — distorted square-planar for Cu(II) vs. nearly tetrahedral for Zn(II) — dictates the opposite preferential configuration of the alcohol product [5]. This metal-dependent stereodivergence is unique to the rigid cyclohexane-diamine scaffold and provides a rational basis for selecting the (1S,2S) ligand with a specific metal to access either (R)- or (S)-β-nitroalcohol products from the same enantiomer of the ligand [5].

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